4-(4-Pentenyloxy)piperidine hydrochloride
Overview
Description
4-(4-Pentenyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1220021-60-2 . It has a molecular weight of 205.73 .
Molecular Structure Analysis
The molecular formula of 4-(4-Pentenyloxy)piperidine hydrochloride is C10H20ClNO . The InChI code is 1S/C10H19NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h2,10-11H,1,3-9H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Pentenyloxy)piperidine hydrochloride include a molecular weight of 205.72 g/mol. More detailed properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Molecular Structure and Spectroscopic Properties
4-(4-Pentenyloxy)piperidine hydrochloride, a derivative of piperidine, is an important compound in the field of structural chemistry. For instance, studies on 4-carboxypiperidinium chloride, a related compound, revealed its molecular and crystal structure, characterized by X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The piperidine ring in these compounds typically adopts a chair conformation, highlighting the importance of molecular geometry in understanding the chemical and physical properties of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Applications in Chemical Synthesis
The compound is also utilized in synthetic chemistry. For instance, research on the synthesis of 4-chloropiperidine hydrochloride demonstrates the role of piperidine derivatives in synthesizing various chemical intermediates, crucial for further chemical reactions and product formation (Zhang Guan-you, 2010).
Role in Catalysis and Reaction Mechanisms
Piperidine derivatives are also pivotal in catalysis and reaction mechanisms. The study on activating tert-butyl hydroperoxide by chelated vanadates for stereoselectively preparing sidechain-functionalized tetrahydrofurans elucidates the role of similar structures in intricate chemical reactions. The study provides a reaction model explaining the origin of stereoselectivity, underlining the importance of such compounds in understanding and developing reaction mechanisms (Dönges, Amberg, Niebergall, & Hartung, 2015).
Spectroscopic Characterization and Impurity Analysis
In the pharmaceutical sector, compounds like 4-(4-Pentenyloxy)piperidine hydrochloride are crucial in the spectroscopic characterization and identification of impurities in drug substances. For example, studies involving paroxetine hydrochloride and its degradation impurities demonstrate the use of spectroscopic techniques, including two-dimensional nuclear magnetic spectroscopy (2D-NMR) and mass spectrometry (MS), in identifying and characterizing impurities, showcasing the compound's role in ensuring drug purity and quality (Munigela et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-pent-4-enoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h2,10-11H,1,3-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXVUZYAVEJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pentenyloxy)piperidine hydrochloride | |
CAS RN |
1220021-60-2 | |
Record name | Piperidine, 4-(4-penten-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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